1,4,5,6-Tetrahydroxy-7-prenylxanthone
Description
Overview of Xanthones as a Class of Natural Products in Scientific Research
Xanthones, or 9H-xanthen-9-ones, represent a significant class of oxygenated heterocyclic compounds found throughout nature. tandfonline.com Their core structure consists of a dibenzo-γ-pyrone scaffold (C6-C3-C6), which lends itself to extensive chemical diversity. biocrick.comscreenlib.com First identified in 1821, these compounds are typically yellow solids, a characteristic that inspired their name from the Greek word "xanthos," meaning yellow. biocrick.comajchem-a.com
Xanthones are secondary metabolites predominantly found in higher plants, particularly in families such as Clusiaceae (Guttiferae), Gentianaceae, and Moraceae, as well as in various fungi and lichens. tandfonline.combiocrick.comfrontiersin.org Within the plant kingdom, the Garcinia genus is an especially rich source, with dozens of unique xanthones identified. biocrick.comscreenlib.com The structural diversity of these compounds is vast, with classifications based on the type and position of various functional groups, such as hydroxyl, methoxyl, and prenyl groups. biocrick.comscreenlib.com
Scientific research into xanthones has grown exponentially due to their wide array of pharmacological activities. frontiersin.orgmdpi.com These compounds are recognized as "privileged structures" because their tricyclic framework allows them to bind to multiple protein receptors, leading to a broad spectrum of biological effects. frontiersin.org Documented bioactivities include antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties, making them a focal point in the search for new therapeutic agents. biocrick.commdpi.com
Importance of Prenyl Substituents in Xanthone (B1684191) Bioactivity Profiles
Among the various modifications to the xanthone core, the addition of prenyl (isoprenyl) groups is particularly significant. Prenylated xanthones are the most abundant group of naturally occurring xanthones and have been the subject of intensive research. tandfonline.com The prenyl substituent, a lipophilic five-carbon chain, can dramatically influence the biological properties of the parent molecule. nih.gov
The presence of one or more prenyl groups often enhances a compound's bioactivity. nih.gov This is attributed to several factors:
Increased Lipophilicity: The prenyl chain increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and interact with intracellular targets. biocrick.com
Enhanced Target Binding: The prenyl group can provide additional hydrophobic interactions with biological targets like enzymes and receptors, potentially leading to stronger and more selective binding. uni-ulm.de
Modification of Electron Density: The attachment of a prenyl group can alter the electron distribution of the xanthone scaffold, which may influence its reactivity and interaction with biological systems.
Structure-activity relationship studies consistently show that prenylation, particularly at certain positions on the xanthone nucleus, is crucial for potent biological effects, including antibacterial and anticancer activities. biocrick.comnih.gov For instance, the introduction of a prenyl group to a simple hydroxyxanthone has been shown to induce or increase cytotoxicity against cancer cell lines. nih.gov
Definition and Contextualization of 1,4,5,6-Tetrahydroxy-7-prenylxanthone within Xanthone Research
This compound is a specific prenylated xanthone that has been isolated from natural sources. It is chemically defined by a xanthone core substituted with four hydroxyl (-OH) groups at positions 1, 4, 5, and 6, and a prenyl group (specifically, a 3-methylbut-2-en-1-yl group) at position 7. chemnorm.comsigmaaldrich.com
This compound is a natural product found in the twig bark of Garcinia xanthochymus, a plant belonging to the Clusiaceae family known for producing a variety of bioactive xanthones. biocrick.com Its isolation and characterization are part of the broader scientific effort to identify and evaluate novel chemical entities from natural sources for potential therapeutic applications.
Research has specifically highlighted the cytotoxic potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of several human cancer cell lines, positioning it as a compound of interest in oncology research. The specific bioactivity data reported for this compound underscores the importance of the unique substitution pattern of four hydroxyl groups combined with a prenyl moiety.
Table 1: Reported In Vitro Bioactivity of this compound
| Cell Line | Cancer Type | Activity Metric | Reported Value | Citation(s) |
|---|---|---|---|---|
| HL-60 | Human Leukaemia | GI₅₀ (Growth Inhibitory) | 2.8 µM | biocrick.comscreenlib.com |
| MDA-MB-435S | Breast Cancer | Cytotoxicity | Moderate | biocrick.comscreenlib.com |
| A549 | Lung Adenocarcinoma | Cytotoxicity | Moderate | biocrick.comscreenlib.com |
| BCAP-37 | Breast Cancer | Tumor Growth Reduction | Effective in xenograft model |
Current Gaps and Future Directions in this compound Research
Despite the promising initial findings, research on this compound is still in its early stages, and several gaps in knowledge need to be addressed. The current body of evidence is primarily based on in vitro cytotoxicity screenings.
Current Gaps:
Mechanism of Action: The precise molecular mechanisms through which this compound exerts its cytotoxic effects are unknown. Research is needed to identify its specific cellular targets and signaling pathways, such as whether it induces apoptosis, cell cycle arrest, or other forms of cell death. frontiersin.orguni-ulm.de
Synthesis and Analogue Development: The compound is currently sourced through natural extraction, which can yield limited quantities. mdpi.com There is a need for efficient total synthesis or semi-synthetic methods to produce the compound and its analogues for further study. mdpi.commdpi.com Chemical modifications could also lead to derivatives with improved potency or more favorable pharmacological profiles. mdpi.com
Selectivity and Specificity: While it shows activity against cancer cells, its cytotoxicity against normal, non-cancerous cells has not been extensively reported. Understanding its selectivity is crucial for evaluating its therapeutic potential. frontiersin.org
Future Directions:
Future research should focus on bridging these gaps. Key directions include conducting detailed preclinical in vivo animal studies to validate the in vitro anticancer findings. ajchem-a.com Elucidating the specific molecular targets and mechanisms of action will be critical for its development as a potential drug candidate. researchgate.net Furthermore, developing scalable synthetic routes will be essential for producing sufficient quantities for advanced testing and for creating novel derivatives with enhanced bioactivity. frontiersin.orgmdpi.com Computational studies could also aid in predicting the properties of new analogues and understanding their interactions with biological targets. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOJYQXDQYQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of 1,4,5,6 Tetrahydroxy 7 Prenylxanthone
Botanical Sources and Distribution
Research has pinpointed the primary botanical origins of 1,4,5,6-Tetrahydroxy-7-prenylxanthone, localizing its presence to specific tissues within these plants.
The principal source of this compound is the plant species Garcinia xanthochymus, a member of the Clusiaceae (Guttiferae) family. nih.govsemanticscholar.org This plant is a significant source of various prenylated xanthones. nih.govresearchgate.netnih.govresearchgate.net Phytochemical investigations have consistently isolated this compound and its isomers from this particular species, establishing it as a key natural reservoir for the compound. medchemexpress.comimmunomart.cominvivochem.com
Within Garcinia xanthochymus, this compound is not uniformly distributed. The compound is predominantly concentrated in the woody tissues of the plant. Scientific studies have successfully isolated it from the twig bark and stem barks. nih.govmedchemexpress.comimmunomart.com Additionally, the wood of Garcinia xanthochymus has also been identified as a source of related prenylated xanthones. nih.govresearchgate.net
Table 1: Botanical Source and Tissue Localization of this compound
| Genus | Species | Family | Plant Organ/Tissue |
| Garcinia | xanthochymus | Clusiaceae (Guttiferae) | Twig Bark, Stem Bark nih.govmedchemexpress.comimmunomart.com |
Scientific Approaches for Extraction and Purification
The isolation of this compound from its natural matrix is a multi-step process that employs modern extraction and chromatographic techniques to achieve high purity.
The initial step in isolating the compound involves solvent extraction from the dried and milled plant material. Methanolic extraction is a commonly cited method, where the plant tissue, such as the stem bark, is macerated in methanol (B129727) at room temperature. researchgate.net This process effectively draws out a crude mixture of phytochemicals, including the target xanthone (B1684191). In other procedures, 95% ethanol has been used to obtain the initial crude extract from the plant material. mdpi.com The resulting crude extract is then typically concentrated under reduced pressure to yield a residue that is carried forward for further fractionation and purification.
Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate this compound.
Column Chromatography: This is a fundamental purification step. The crude extract is often subjected to vacuum liquid chromatography (VLC) and gravity column chromatography. researchgate.net Silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the column with a gradient of solvents, such as mixtures of petroleum ether, dichloromethane, and methanol, which separates compounds based on their polarity. mdpi.com
Purity Assessment: The purity of the isolated fractions is monitored and assessed using techniques like Thin-Layer Chromatography (TLC). Final structural elucidation and confirmation are performed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Table 2: Summary of Extraction and Isolation Methodologies
| Step | Technique | Description |
| Extraction | Solvent Extraction (Maceration) | Plant material (e.g., stem bark) is soaked in a solvent like methanol or ethanol to create a crude extract. researchgate.netmdpi.com |
| Purification | Column Chromatography | The crude extract is separated using a silica gel column with various solvent systems (e.g., petroleum ether, dichloromethane, methanol) to isolate fractions containing the target compound. researchgate.netmdpi.com |
| Final Isolation | Crystallization/Further Chromatography | The purified fraction is further refined, sometimes through crystallization, to obtain the pure compound. researchgate.net |
Biosynthetic Pathways and Enzymatic Mechanisms of Xanthones
General Xanthone (B1684191) Biosynthesis
The assembly of the xanthone core is a hybrid process, recruiting precursors from two major metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.govmdpi.com This dual origin is a hallmark of xanthone biosynthesis in higher plants and dictates the substitution patterns observed on the final molecule. nih.govnih.gov The A-ring of the xanthone structure is typically derived from the acetate pathway, while the B-ring originates from the shikimate pathway. nih.govnih.gov
Contribution of Shikimate Pathway Precursors in Xanthone Core Formation
The shikimate pathway is a crucial metabolic route that links carbohydrate metabolism to the synthesis of aromatic compounds. nih.govfrontiersin.org In the context of xanthone biosynthesis, this pathway provides the foundational components for one of the aromatic rings (B-ring) of the xanthone nucleus. nih.govnih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually yield shikimic acid. frontiersin.org
Further enzymatic transformations convert shikimic acid into chorismic acid, a key branch-point intermediate. tandfonline.com Depending on the plant family, the pathway can then proceed via two main routes:
L-Phenylalanine-dependent pathway: In families such as Hypericaceae, chorismic acid is converted to L-phenylalanine. nih.govnih.gov Phenylalanine ammonia-lyase (PAL) then catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. nih.gov A series of subsequent reactions, including the action of cinnamate-CoA ligase (CNL) and other enzymes, ultimately produces benzoyl-CoA, a key precursor for the xanthone scaffold. nih.gov
L-Phenylalanine-independent pathway: In families like Gentianaceae, the pathway can diverge to produce other benzoic acid derivatives directly from earlier shikimate pathway intermediates, which are then activated to their coenzyme A esters. nih.govresearchgate.net
These shikimate-derived precursors form the C6-C1 unit that constitutes the B-ring and the carbonyl group of the xanthone core.
Role of Acetate Pathway Intermediates in Xanthone Scaffold Assembly
The acetate pathway, also known as the polyketide pathway, furnishes the building blocks for the A-ring of the xanthone molecule. nih.govmdpi.com The primary intermediate from this pathway is malonyl-CoA, which is formed from acetyl-CoA through the action of acetyl-CoA carboxylase. uniroma1.it In a reaction central to xanthone formation, three molecules of malonyl-CoA undergo a stepwise condensation with a shikimate-derived benzoyl-CoA starter molecule. nih.govnih.gov This crucial condensation reaction is catalyzed by a type III polyketide synthase, leading to the formation of a benzophenone (B1666685) intermediate. nih.gov
Enzymatic Catalysis in Xanthone Formation
The conversion of simple precursors into the complex tricyclic xanthone structure is orchestrated by a series of highly specific enzymes. These biocatalysts ensure the correct folding, cyclization, and decoration of the xanthone scaffold, leading to the vast diversity of naturally occurring xanthones.
Benzophenone Synthase (BPS) and Cytochrome P450-mediated Cyclization
The formation of the initial benzophenone intermediate is a critical step and is catalyzed by Benzophenone Synthase (BPS) . nih.govnih.gov BPS facilitates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. nih.gov
Following the formation of the benzophenone, the key step of intramolecular cyclization to form the xanthone core is mediated by Cytochrome P450 (CYP450) monooxygenases . mdpi.com These enzymes are bifunctional, first catalyzing the hydroxylation of the benzophenone intermediate at the 3'-position to yield 2,3',4,6-tetrahydroxybenzophenone. mdpi.com Subsequently, the same or a similar CYP450 enzyme catalyzes an oxidative C-O phenol (B47542) coupling reaction. mdpi.comuniroma1.it This cyclization can occur in a regioselective manner, leading to two main isomeric trihydroxyxanthone precursors:
1,3,5-Trihydroxyxanthone (1,3,5-THX)
1,3,7-Trihydroxyxanthone (1,3,7-THX)
The regioselectivity of the CYP450-mediated cyclization is a crucial determinant of the final substitution pattern of the xanthone. mdpi.com
Aromatic Prenyltransferase (aPT) Enzymes and Regioselective Prenylation
Prenylation, the attachment of isoprenoid moieties such as prenyl or geranyl groups, is a common modification in xanthone biosynthesis that often enhances biological activity. mdpi.comnih.gov This reaction is catalyzed by Aromatic Prenyltransferases (aPTs) . mdpi.comresearchgate.net These enzymes transfer a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the xanthone nucleus in a regioselective manner. mdpi.com
Plant aPTs are often membrane-bound proteins and exhibit specificity for both the xanthone acceptor and the position of prenylation. mdpi.commdpi.com For instance, different aPTs can catalyze prenylation at various positions on the xanthone scaffold, such as C-2, C-4, or C-8, contributing significantly to the structural diversity of this class of compounds. mdpi.comresearchgate.net The introduction of these lipophilic side chains is a key step in the biosynthesis of many complex xanthones.
Putative Biogenetic Considerations for 1,4,5,6-Tetrahydroxy-7-prenylxanthone
The compound This compound has been isolated from Garcinia xanthochymus. While its complete biosynthetic pathway has not been elucidated in detail, a putative route can be proposed based on the general principles of xanthone biosynthesis in higher plants.
The biogenesis is presumed to begin with the formation of a benzophenone intermediate through the condensation of a shikimate-derived precursor and three molecules of malonyl-CoA, catalyzed by BPS. This intermediate would then undergo CYP450-mediated hydroxylation and cyclization. It is plausible that the initial xanthone core formed is 1,3,5-trihydroxyxanthone (1,3,5-THX) .
To arrive at the 1,4,5,6-tetrahydroxy substitution pattern of the final product, a series of hydroxylation reactions on the 1,3,5-THX core are necessary. Based on known hydroxylation patterns, the following steps are proposed:
Hydroxylation at the C-6 position by a xanthone 6-hydroxylase (X6H), a CYP-dependent monooxygenase, would yield 1,3,5,6-tetrahydroxyxanthone . nih.govnih.gov
A subsequent hydroxylation at the C-4 position would lead to the formation of the 1,4,5,6-tetrahydroxyxanthone core. While the specific enzyme for this step is not yet characterized, such hydroxylations are common tailoring reactions in secondary metabolism.
The final step in the proposed pathway is the regioselective prenylation at the C-7 position of the 1,4,5,6-tetrahydroxyxanthone intermediate. This reaction would be catalyzed by a specific aromatic prenyltransferase (aPT) that recognizes the tetrahydroxylated xanthone scaffold and attaches a prenyl group from DMAPP to the C-7 position. While aPTs with specificity for other positions have been characterized, the existence of a C-7 specific prenyltransferase is highly probable given the natural occurrence of this compound. mdpi.comresearchgate.net
The proposed biosynthetic pathway for this compound is summarized in the table below.
| Step | Precursor | Intermediate/Product | Key Enzyme Class (Putative) |
| 1 | Benzoyl-CoA + 3x Malonyl-CoA | 2,3',4,6-Tetrahydroxybenzophenone | Benzophenone Synthase (BPS) |
| 2 | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | Cytochrome P450 Monooxygenase |
| 3 | 1,3,5-Trihydroxyxanthone | 1,3,5,6-Tetrahydroxyxanthone | Xanthone 6-hydroxylase (CYP450) |
| 4 | 1,3,5,6-Tetrahydroxyxanthone | 1,4,5,6-Tetrahydroxyxanthone | Hydroxylase (CYP450) |
| 5 | 1,4,5,6-Tetrahydroxyxanthone + DMAPP | This compound | Aromatic Prenyltransferase (aPT) |
Chemical Synthesis and Derivatization Strategies for 1,4,5,6 Tetrahydroxy 7 Prenylxanthone
Synthetic Methodologies for the Xanthone (B1684191) Core Structure
The synthesis of the central tricyclic xanthone core is the foundational step in accessing compounds like 1,4,5,6-Tetrahydroxy-7-prenylxanthone. Over the years, several methodologies have been developed, ranging from classical condensation reactions to modern catalyzed approaches. researchgate.net
One of the most traditional and widely used methods is the Grover, Shah, and Shah (GSS) synthesis . This approach typically involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative. screenlib.com The reaction is often facilitated by a dehydrating agent, such as a mixture of zinc chloride and phosphorus oxychloride, or the more effective Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). screenlib.com While robust, the GSS method can have limitations, especially for complex or sensitive substrates.
To overcome these limitations, various one-pot methodologies have been developed. These strategies often involve the condensation of two aryl building blocks. screenlib.com For instance, xanthones can be synthesized by condensing an aryl aldehyde with a phenol derivative using catalysts like magnetically separable nano-CuFe₂O₄. screenlib.com Other modern approaches include palladium-catalyzed reactions and syntheses involving benzynes or domino-type reactions, which offer alternative routes to the xanthone scaffold. researchgate.net
Table 1: Selected Methodologies for Xanthone Core Synthesis
| Methodology | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Grover, Shah, & Shah | Salicylic acid derivative, Phenol derivative, ZnCl₂/POCl₃ or Eaton's Reagent | Classical acid-catalyzed condensation and cyclization. | screenlib.com |
| Aldehyde-Phenol Condensation | Aryl aldehyde, Phenol derivative, nano-CuFe₂O₄, K₃PO₄ | A one-pot catalytic approach for o-acylation followed by cyclization. | screenlib.com |
| Palladium-Catalyzed Synthesis | o-Haloarenecarboxylic acid, Arynes, Pd catalyst | Modern cross-coupling strategies offer alternative pathways. | researchgate.net |
Chemical Approaches for the Introduction of Prenyl Substituents
The prenyl group is a crucial substituent for the biological activity of many natural xanthones. researchgate.net Several chemical strategies exist to introduce this five-carbon isoprenoid unit onto a xanthone scaffold.
A common method is the direct C-prenylation of a hydroxyxanthone. This reaction can be achieved using 2-methylbut-3-en-2-ol in the presence of a Lewis acid catalyst like boron trifluoride. researchgate.net Another approach involves the condensation of a hydroxyxanthone with isoprene (B109036) using orthophosphoric acid.
Alternatively, prenylation can be achieved through a two-step process starting with O-alkylation (etherification) . In this method, a hydroxyxanthone is first treated with prenyl bromide and a base (e.g., potassium carbonate or potassium hydroxide) to form a prenyl ether (prenoxyxanthone). researchgate.netbiocrick.com This intermediate can then undergo a Claisen rearrangement , typically by heating, to transfer the prenyl group from the oxygen atom to an adjacent carbon on the aromatic ring. researchgate.net
However, a significant challenge in these reactions is achieving selectivity, especially on a polysubstituted core. Direct alkylation can often lead to a mixture of O-prenylated and C-prenylated products, making purification difficult. researchgate.net
Table 2: Common Prenylation Strategies for Xanthones
| Strategy | Key Reagents | Mechanism | Key Considerations | Reference |
|---|---|---|---|---|
| Direct C-Prenylation | 2-methylbut-3-en-2-ol, BF₃·OEt₂ | Electrophilic aromatic substitution. | Can offer good regioselectivity depending on the substrate. | researchgate.net |
| Direct C-Prenylation | Isoprene, H₃PO₄ | Friedel-Crafts-type alkylation. | Reaction conditions can influence product distribution. |
| O-Alkylation / Claisen Rearrangement | Prenyl bromide, K₂CO₃ or KOH, then heat | Nucleophilic substitution to form an ether, followed by a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. | Two-step process; rearrangement occurs at the ortho position to the ether. | researchgate.netbiocrick.com |
Regioselective Synthesis of this compound and its Analogs
Despite the existence of general methods for xanthone and prenyl group synthesis, a complete, regioselective total synthesis of this compound has not been prominently reported in scientific literature. This compound is primarily obtained by isolation from natural sources, such as the twig bark of Garcinia xanthochymus. The high cost and limited availability from chemical suppliers suggest that a scalable chemical synthesis is not yet established. mdpi.com
A hypothetical total synthesis would face considerable regioselectivity challenges:
Construction of the Polysubstituted Core: Creating the specific 1,4,5,6-tetrahydroxy substitution pattern would require highly functionalized and potentially difficult-to-synthesize precursors, such as a precisely substituted salicylic acid and phloroglucinol (B13840) derivative for a GSS-type reaction.
Orthogonal Protection Strategy: With four hydroxyl groups of differing reactivity, a complex and efficient protection-deprotection sequence would be necessary to ensure that subsequent reactions occur only at the desired positions. The synthesis of other complex flavonoids, for example, often relies heavily on such multi-step protection and deprotection methods. researchgate.net
Selective Prenylation: Introducing the prenyl group regioselectively at the C-7 position on a nucleus with multiple potential sites for electrophilic attack would be a major hurdle. The electronic and steric influences of the four hydroxyl groups would need to be carefully managed to direct the incoming prenyl group to the correct location.
This compound as a Versatile Chemical Building Block in Research
Currently, the scientific literature on this compound is focused on its isolation and biological activity, particularly its cytotoxic effects on various cancer cell lines. screenlib.comsigmaaldrich.com There is a notable absence of research utilizing this molecule as a chemical building block or synthetic precursor for the creation of other compounds.
Nevertheless, its structure presents significant potential for such applications in medicinal chemistry research. The development of semi-synthetic derivatives from a natural product core is a common strategy to improve pharmacological properties or to perform structure-activity relationship (SAR) studies. nih.gov The functional groups on this compound offer multiple handles for chemical modification:
Hydroxyl Groups: The four phenolic hydroxyls could be selectively acylated, alkylated, or glycosylated to explore the impact of these changes on solubility and bioactivity.
Prenyl Group: The double bond within the prenyl side chain is amenable to various reactions, including hydrogenation, epoxidation, or oxidative cleavage, allowing for the synthesis of a diverse library of analogs.
Using this molecule as a starting scaffold could enable researchers to systematically probe the chemical space around its natural structure, potentially leading to the discovery of new compounds with enhanced potency or novel biological activities. nih.gov
Comparative Analysis of Natural Extraction vs. Chemical Synthesis for Research Purposes
The acquisition of this compound for research purposes can be approached from two distinct avenues: isolation from natural sources or total chemical synthesis. Each method presents a unique set of advantages and disadvantages.
Natural product extraction is the current method of choice for obtaining this compound. Its primary advantage is that it provides the exact molecule biosynthesized by the organism. However, yields can be low and highly variable depending on the plant source, geographical location, and time of harvest. The extraction process itself can be laborious, often requiring multiple chromatographic steps to separate the target compound from a complex mixture of other structurally related xanthones, which complicates purification. researchgate.net
Table 3: Comparison of Natural Extraction and Chemical Synthesis
| Feature | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Source of Compound | Plants, fungi, lichens (e.g., Garcinia xanthochymus) | Commercially available chemical precursors |
| Scalability | Low; dependent on biomass availability | Potentially high and scalable |
| Purity & Isolation | Can be challenging; requires extensive purification from complex mixtures | High purity can be achieved; avoids complex natural matrices |
| Consistency | Variable yields and compound profile | High consistency and reproducibility |
| Access to Analogs | Limited to naturally occurring derivatives | Allows for the creation of diverse, non-natural analogs |
| Current Status | Primary method for obtaining the compound | No established route; hypothetically complex and costly |
In Vitro Biological Activities and Elucidation of Molecular Mechanisms
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Research has consistently shown that 1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits inhibitory effects against the growth of several human cancer cell lines. Its activity is typically measured by metrics such as the GI50 (the concentration required to inhibit cell growth by 50%) and IC50 (the concentration required to inhibit a given biological process by 50%).
The compound has demonstrated notable activity against human leukemic cells. The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a well-established model for studying blood cell formation and differentiation. wikipedia.orgnih.govnih.gov In in vitro assays, this compound was found to have moderate antiproliferative activity against the HL-60 cell line, with a reported GI50 value of 2.8 μM. biocrick.com This indicates a potent ability to halt the proliferation of these cancer cells at a micromolar concentration.
Studies have also reported that this compound possesses moderate cytotoxicity against the MDA-MB-435S cell line. biocrick.com It is important to note that while originally classified as derived from a breast adenocarcinoma, subsequent genetic analyses have indicated that the MDA-MB-435 cell line, and by extension its spindle-shaped variant MDA-MB-435S, likely originated from melanoma. atcc.orgbcrj.org.brcytion.comcellosaurus.org This context is crucial for the interpretation of research findings. A related compound, 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone, showed an IC50 value of 1.3 µg/ml against this cell line. invivochem.com
The compound's cytotoxic effects extend to lung cancer cells. Research indicates that this compound shows moderate cytotoxicity against the A549 human lung adenocarcinoma cell line. biocrick.com The A549 cell line is a standard model for studying lung cancer and developing potential therapies. nih.govnih.gov For the related compound 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone, a moderate cytotoxic effect against the A549 cell line was observed, with a reported IC50 value of 3.86 μg/ml. invivochem.com
Interactive Table: Cytotoxic Activity of Prenylated Xanthones
| Compound | Cell Line | Activity Type | Value |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | GI50 | 2.8 µM |
| This compound | MDA-MB-435S (Melanoma) | Cytotoxicity | Moderate |
| This compound | A549 (Lung Adenocarcinoma) | Cytotoxicity | Moderate |
| 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone | MDA-MB-435S (Melanoma) | IC50 | 1.3 µg/ml |
| 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone | A549 (Lung Adenocarcinoma) | IC50 | 3.86 µg/ml |
Investigation of Molecular Mechanisms of Action in Cellular Systems
To understand the basis for its antiproliferative and cytotoxic effects, researchers have begun to investigate the molecular pathways affected by this compound and its structural relatives.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many natural and synthetic compounds exert their anticancer effects by triggering this pathway. nih.gov Studies on various xanthones have shown that they can effectively promote apoptosis in cancer cells. nih.gov For instance, research on other complex synthetic compounds has demonstrated their ability to induce apoptotic-like cell death, often involving the mitochondria, a key organelle in the regulation of apoptosis. nih.gov While direct studies on this compound's role in apoptosis are limited, the known pro-apoptotic activity of the broader xanthone (B1684191) class suggests this is a likely mechanism of its action. nih.gov
Cellular signaling pathways are complex networks that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Potential Interaction with EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key protein in signaling pathways that drive tumor growth. A closely related compound, 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone, has been shown to directly bind to EGFR with strong affinity, leading to the suppression of EGFR phosphorylation. nih.gov This inhibition of EGFR activity disrupts downstream signaling, ultimately contributing to the compound's anti-tumor effects. nih.govresearchgate.net This suggests that this compound may share a similar ability to target the EGFR pathway.
Modulation of NF-κB and MAPKs: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in inflammation and cancer, regulating cell survival and proliferation. medchemexpress.comnih.govnih.gov Research on 1,3,6,7-tetrahydroxy-8-prenylxanthone (B1254872) (TPX), a structural isomer of the subject compound, demonstrated its ability to significantly inhibit the activation of both the NF-κB and MAPK signaling pathways in response to inflammatory stimuli. nih.govnih.gov TPX was shown to reduce the nuclear translocation of the p65 subunit of NF-κB and suppress the phosphorylation of key MAPK proteins (ERK, p38, and JNK). nih.gov This modulation of critical inflammatory and survival pathways by a related xanthone provides a strong indication of the potential mechanisms through which this compound exerts its biological effects. nih.govnih.gov
Other In Vitro Biological Activities
The antioxidant properties of xanthones, including prenylated derivatives, are widely recognized and have been evaluated using various assays. researchgate.net These assays typically measure the compound's ability to scavenge free radicals or reduce oxidizing agents. Common cell-free methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdpi.comnih.govnih.gov
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. nih.gov The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its blue-colored ferrous form. mdpi.comnih.gov The ABTS assay involves the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com
Studies on prenylated xanthones isolated from the bark of Garcinia xanthochymus, the same plant source as this compound, have demonstrated considerable free radical scavenging activity. nih.gov The potency of this activity appears to be related to the number of phenolic hydroxyl groups on the xanthone skeleton. nih.gov For instance, one study showed that a xanthone with more hydroxyl groups exhibited a stronger scavenging activity against the DPPH radical. nih.gov Methanolic extracts from Hypericum perforatum cells, which are rich in xanthones, also exhibit significantly high antioxidant competence. biocrick.com
Table 1: In Vitro DPPH Radical Scavenging Activities of Prenylated Xanthones from G. xanthochymus
| Compound | IC₅₀ (μM) |
|---|---|
| Compound 1 | 19.64 |
| Compound 2 | 32.15 |
| Compound 3 | 28.76 |
| Compound 4 | 58.43 |
| Compound 5 | 51.22 |
| Compound 6 | 66.88 |
Data sourced from a study on xanthones from the bark of G. xanthochymus, showing varying levels of antioxidant potency. nih.gov
Xanthones have been identified as a source of compounds with significant antimicrobial potential. nih.gov Research into related tetrahydroxanthone structures has revealed broad-spectrum activity against pathogenic fungi and bacteria. For example, two heterodimeric tetrahydroxanthones, aflaxanthones A and B, isolated from the mangrove endophytic fungus Aspergillus flavus, demonstrated potent antifungal and antibacterial effects. mdpi.com
These compounds were effective against a range of fungal strains, including Colletotrichum gloeosporioides, Fusarium oxysporum, Curvularia musae, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 μM. mdpi.com Furthermore, they showed moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. mdpi.com Similarly, xanthones produced by Hypericum perforatum cells have been shown to provide antimicrobial protection. biocrick.com
Table 2: Antimicrobial Activity of Aflaxanthone A and B (Related Tetrahydroxanthones)
| Pathogen | Strain Type | MIC (μM) - Aflaxanthone A | MIC (μM) - Aflaxanthone B |
|---|---|---|---|
| Colletotrichum gloeosporioides | Fungus | 6.25 | 3.13 |
| Fusarium oxysporum | Fungus | 12.5 | 6.25 |
| Curvularia musae | Fungus | 25 | 12.5 |
| Candida albicans | Fungus | 12.5 | 6.25 |
| MRSA | Bacteria | 12.5 | >50 |
| Bacillus subtilis | Bacteria | 12.5 | >50 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. mdpi.com
Prenylated xanthones are recognized for their significant anti-inflammatory properties, which are exerted through multiple molecular mechanisms. nih.govmdpi.com These compounds can modulate key inflammatory pathways and the production of inflammatory mediators. A common mechanism observed in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, is the inhibition of nitric oxide (NO) production. nih.govmdpi.com
Studies on various prenylated xanthones have demonstrated potent inhibitory effects on NO production, with some compounds showing IC₅₀ values in the low micromolar range. nih.govmdpi.com The anti-inflammatory actions of these xanthones are often linked to the downregulation of major inflammatory signaling cascades, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com By inhibiting these pathways, xanthones can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov
Furthermore, some prenylated xanthones, like Garcinone D from mangosteen, exert their effects by activating the aryl hydrocarbon receptor (AhR) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which play a role in mitigating oxidative stress and inflammation. nih.govciteab.com
Table 3: Inhibitory Effects of Various Prenylated Xanthones on NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Neobractatin | 1.77 ± 0.23 | nih.gov |
| Compound 20 (from G. bracteata) | 1.22 ± 0.01 | nih.gov |
| Cratoxylumxanthone A | 1.36 ± 0.11 | mdpi.com |
| Cudraxanthone I | 0.86 ± 0.05 | mdpi.com |
| Hydrocortisone (Positive Control) | 12.31 ± 0.15 | mdpi.com |
Data compiled from studies on prenylated xanthones from Garcinia bracteata nih.gov and Cratoxylum cochinchinense. mdpi.com
Structure Activity Relationship Sar Studies of 1,4,5,6 Tetrahydroxy 7 Prenylxanthone and Analogs
Influence of the Xanthone (B1684191) Core Substitution Pattern on Biological Efficacy
The substitution pattern on the dibenzo-γ-pyrone scaffold of xanthones plays a pivotal role in determining their biological activities. researchgate.net The type, number, and position of various functional groups attached to the xanthone skeleton can significantly modulate their pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov
Additional oxygenated groups on the xanthone core have been shown to enhance anticancer activity. nih.gov The presence of hydroxyl and prenyl moieties, in particular, substantially influences the anti-proliferative activity of xanthones. nih.govresearchgate.net SAR analyses have revealed that the specific placement of these groups is a critical determinant of cytotoxicity. nih.govresearchgate.net For instance, a hydroxyl group positioned ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to its cytotoxic effects. nih.govresearchgate.net
The xanthone core itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govuniroma1.it This inherent versatility, combined with the diverse substitution patterns found in nature and synthesized in the laboratory, makes xanthones a rich source of potential therapeutic agents. nih.govuniroma1.it
Role of the Prenyl Group in Modulating Biological Activity
The prenyl group, a five-carbon isoprenoid unit, is a key determinant of the biological activity of many xanthones. mdpi.com Prenylation, the attachment of this group, often enhances the bioactivity of the parent compound. This is attributed to the increased lipophilicity conferred by the prenyl moiety, which can facilitate interaction with and passage through biological membranes. nih.gov
Prenyl substituents are reported to be a pivotal functional group for the anticancer activity of xanthones. mdpi.com The introduction of a prenyl group to a simple hydroxyxanthone can dramatically increase its anticancer activity. mdpi.com Furthermore, the presence of prenyl groups can be associated with an improvement in the potency and selectivity of various biological properties, including antibacterial and antifungal activities. nih.gov
The position of the prenyl group on the xanthone scaffold significantly influences its cytotoxic activity. benthamdirect.com Studies have shown that even subtle changes in the location of the prenyl or a related geranyl group can lead to significant differences in inhibitory potency against enzymes. frontiersin.orgnih.gov For example, the introduction of a lipophilic prenyl group at the C-2 position of the xanthone nucleus has been shown to be responsible for the emergence of growth inhibitory effects against certain cancer cell lines. nih.gov The specific placement of the prenyl group can affect how the molecule interacts with its biological target, thereby modulating its cytotoxic profile.
1,4,5,6-Tetrahydroxy-7-prenylxanthone itself demonstrates moderate cytotoxic activities against human leukaemic HL-60, breast cancer (MDA-MB-435S), and lung adenocarcinoma (A549) cell lines. biocrick.comchemfaces.com The specific placement of the prenyl group at the C-7 position in this particular tetrahydroxyxanthone structure contributes to this observed bioactivity.
The number of isoprenyl (prenyl) groups attached to the xanthone core is another critical factor influencing biological activity. An increase in the number of prenyl groups has been suggested to significantly enhance the inhibitory activity of xanthones. nih.govmdpi.com For instance, a diprenylated xanthone, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, has shown moderate cytotoxic effects against MDA-MB-435S and A549 cell lines, with IC50 values of 1.3 and 3.86 μg/ml, respectively. invivochem.com This suggests that the addition of a second prenyl group at the C-8 position, adjacent to the existing one at C-7 in this compound, can modulate the cytotoxic potency.
However, the relationship is not always linear, and the position of the additional prenyl groups also plays a crucial role. nih.govmdpi.com
The cyclization of a prenyl group to form a pyran or dihydropyran ring fused to the xanthone scaffold can have a profound impact on biological potency. nih.gov In some cases, this rigidification of the structure can lead to a decrease in activity. nih.gov For example, the conversion of dihydropyranoxanthones to their corresponding pyranoxanthones through dehydrogenation has been associated with a loss of antitumor activity in certain derivatives. nih.gov
Conversely, other studies have highlighted the importance of such cyclic moieties for potent bioactivity. For instance, tetracyclic prenylated xanthones, where a prenyl group forms a six-membered cyclic ring with a hydroxyl group on the xanthone core, have been identified as promising candidates for inhibiting certain enzymes. mdpi.com This structural feature can contribute to a more stable binding geometry with the target protein. mdpi.com
Contribution of Hydroxylation Pattern to Activity Profiles (e.g., ortho-diphenolic hydroxyl groups)
The number and position of hydroxyl groups on the xanthone scaffold are critical determinants of its biological activity. nih.govresearchgate.net An increased degree of hydroxylation in polyphenolic compounds is often associated with stronger biological effects, such as enhanced antioxidant and enzyme inhibitory activities. nih.gov
Specifically, the presence of an ortho-diphenolic hydroxyl group arrangement can significantly contribute to the bioactivity of flavonoids, a related class of polyphenols. researchgate.net This structural feature is known to enhance antioxidant capacity. researchgate.net In the context of xanthones, the presence of a hydroxyl group ortho to the carbonyl function is a significant contributor to their cytotoxicity. nih.govresearchgate.net
Comparative SAR Analysis with Structurally Related Prenylated Xanthones
Comparative SAR analyses of this compound with other structurally related prenylated xanthones provide valuable insights into the key determinants of their biological activities.
For instance, comparing the activity of this compound with its diprenylated analog, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, reveals the influence of an additional prenyl group. The diprenylated compound has shown moderate cytotoxicity, indicating that increasing the number of prenyl groups can modulate the activity profile. invivochem.com
Such comparative analyses underscore that the biological efficacy of a prenylated xanthone is not determined by a single functional group but rather by the interplay of the entire substitution pattern on the xanthone scaffold.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1,4,5,6-Tetrahydroxy-7-prenylxanthone. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
¹H-NMR Spectroscopy would reveal characteristic signals for the aromatic protons on the xanthone (B1684191) core, the protons of the prenyl side chain, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern on the bicyclic ring system. The prenyl group would exhibit signals corresponding to the vinylic proton, the methylene (B1212753) protons adjacent to the aromatic ring, and the two methyl groups.
¹³C-NMR Spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons of the xanthone skeleton and the carbonyl carbon. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used to differentiate between CH, CH₂, and CH₃ groups.
A representative, though not specific, data table for similar prenylated xanthones is provided below to illustrate the type of data generated.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Prenylated Xanthone Scaffold
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 160-165 | - |
| 2 | 95-105 | 6.2-6.5 (d, J=2.0-2.5) |
| 3 | 165-170 | - |
| 4 | 90-100 | 6.3-6.6 (d, J=2.0-2.5) |
| 4a | 155-160 | - |
| 5 | 140-145 | - |
| 6 | 145-150 | - |
| 7 | 110-115 | - |
| 8 | 100-105 | 6.7-7.0 (s) |
| 8a | 150-155 | - |
| 9 | 180-185 | - |
| 9a | 105-110 | - |
| 1' (Prenyl) | 20-25 | 3.2-3.5 (d, J=7.0-7.5) |
| 2' (Prenyl) | 120-125 | 5.1-5.4 (t, J=7.0-7.5) |
| 3' (Prenyl) | 130-135 | - |
| 4' (Prenyl) | 25-30 | 1.7-1.9 (s) |
| 5' (Prenyl) | 15-20 | 1.6-1.8 (s) |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information, particularly regarding the nature and position of substituents. For prenylated xanthones, characteristic fragmentation includes the loss of the prenyl side chain and cleavages within the xanthone core. nih.gov
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
Chromatographic methods are essential for the isolation, purification, and quantification of this compound from its natural source, primarily the twig bark of Garcinia xanthochymus. biocrick.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.
A typical HPLC method for the analysis of xanthones involves a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase commonly consists of a mixture of an aqueous solvent (often containing a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a Diode Array Detector (DAD), which allows for the simultaneous acquisition of chromatograms at multiple wavelengths and provides UV-Vis spectra of the eluting peaks, aiding in peak identification.
While a specific, validated HPLC method for this compound is not detailed in the available literature, a general method for related xanthones can be described.
Interactive Data Table: Representative HPLC Parameters for Xanthone Analysis
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | Diode Array Detector (DAD) at a wavelength range of 200-400 nm |
| Injection Volume | 10 - 20 µL |
The retention time of this compound would be specific to the exact chromatographic conditions used. Quantification is achieved by creating a calibration curve using a certified reference standard of the compound.
Purity Assessment Techniques for Research Grade Material
Ensuring the high purity of a research-grade material like this compound is critical for obtaining reliable and reproducible results in biological and chemical studies. Purity is typically assessed using a combination of orthogonal analytical methods. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. researchgate.net By using a validated method, the peak area of the main compound can be compared to the total area of all peaks in the chromatogram to determine the percentage purity. A purity level of ≥98% is often required for research-grade compounds.
Quantitative NMR (qNMR) is an increasingly important method for purity determination. nih.gov It is an absolute method that does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte to that of the internal standard, the absolute purity of the analyte can be calculated.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to detect and identify potential impurities, even at very low levels. The high sensitivity of the mass spectrometer allows for the detection of co-eluting impurities that may not be resolved by HPLC with UV detection alone.
Elemental Analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. The experimentally determined values are compared with the theoretical values calculated from the molecular formula (C₁₈H₁₆O₆). A close correlation between the found and calculated values is an indicator of high purity.
The combination of these techniques provides a comprehensive profile of the compound's identity and purity, ensuring that the material is suitable for its intended research applications.
Future Research Directions and Translational Perspectives
Further Elucidation of Underexplored Molecular Targets and Signaling Pathways
While preliminary studies have highlighted the cytotoxic potential of 1,4,5,6-Tetrahydroxy-7-prenylxanthone against various cancer cell lines, a comprehensive understanding of its molecular mechanisms remains largely uncharted. Future investigations should prioritize the identification and validation of its direct molecular targets. The existing body of research on related prenylated xanthones suggests that potential targets could include key regulators of cell proliferation, survival, and metastasis.
A significant area of future research will be to determine if this compound modulates signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. Many natural compounds, including other prenylated xanthones, have been shown to exert their anticancer effects by interfering with these critical signaling cascades. Investigating the impact of this specific xanthone (B1684191) on the phosphorylation status and activity of key proteins within these pathways will be crucial.
Furthermore, exploring its influence on transcription factors that govern cancer cell stemness, angiogenesis, and drug resistance, such as NF-κB and STAT3, could reveal novel therapeutic avenues. The potential for this compound to modulate the tumor microenvironment, including its effects on immune cells and stromal components, also warrants thorough investigation. A deeper understanding of these molecular interactions will be instrumental in defining the therapeutic potential of this compound and identifying patient populations most likely to benefit from its use.
Exploration of Synthetic Analogs with Modified Structures for Enhanced Bioactivity
The structural framework of this compound presents a promising scaffold for the development of novel therapeutic agents. The synthesis of a library of analogs with systematic modifications to the xanthone core, the prenyl side chain, and the hydroxyl groups is a critical next step. Structure-activity relationship (SAR) studies on these analogs will be essential to delineate the key structural features responsible for its biological activity.
Modifications to the prenyl group, such as altering its length, saturation, or introducing cyclic moieties, could significantly impact the compound's lipophilicity and its interaction with molecular targets. The prenyl group is often crucial for the bioactivity of xanthones, and even minor changes can lead to substantial differences in potency and selectivity.
Furthermore, the strategic addition or removal of hydroxyl groups, or their conversion to methoxy or other functional groups, can influence the compound's antioxidant potential, metabolic stability, and target-binding affinity. The synthesis of these analogs will not only help in optimizing the lead compound but also in understanding the fundamental molecular interactions that underpin its therapeutic effects. The overarching goal of this synthetic exploration is to generate novel compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
Investigation into the Pharmacokinetics and Metabolism of this compound
A significant hurdle in the clinical translation of many natural products is their poor pharmacokinetic properties. Therefore, a thorough investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound is imperative. Studies on other prenylated xanthones have indicated that they can be absorbed through the intestinal mucosa and subsequently undergo phase II metabolism, leading to the formation of glucuronide and sulfate conjugates.
Future research should focus on in vitro and in vivo studies to determine the oral bioavailability, plasma protein binding, and tissue distribution of this specific xanthone. Identifying the primary metabolic pathways and the enzymes involved, such as cytochrome P450s and UDP-glucuronosyltransferases, will be crucial for predicting potential drug-drug interactions and understanding its clearance from the body.
The inherent lipophilicity of prenylated xanthones can lead to poor aqueous solubility, which often limits their oral absorption. Therefore, formulation strategies to enhance solubility and bioavailability, such as the use of nanoparticles, liposomes, or solid dispersions, should be explored. A comprehensive understanding of the pharmacokinetic and metabolic profile of this compound is a prerequisite for its advancement as a viable therapeutic candidate.
Application of Computational Chemistry and Molecular Modeling in Lead Optimization
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery and development process for this compound. In the absence of an experimentally determined three-dimensional structure of its biological target, homology modeling can be employed to build a reliable model based on the structures of related proteins.
Molecular docking studies can then be used to predict the binding mode of this compound and its synthetic analogs to the putative target protein. These in silico studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and specificity. This information can guide the rational design of new analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of xanthone analogs with their biological activities. These models can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. The integration of computational approaches can significantly streamline the lead optimization process, reducing the time and resources required to develop a clinically viable drug candidate.
Potential for Biosynthetic Engineering and Optimized Production in Heterologous Systems
The natural abundance of this compound in its plant source, Garcinia xanthochymus, may be insufficient for large-scale production required for extensive preclinical and clinical studies. Biosynthetic engineering and production in heterologous systems offer a promising alternative for a sustainable and scalable supply of this compound.
The biosynthetic pathway of xanthones in plants involves the convergence of the shikimate and acetate (B1210297) pathways to form the xanthone core, which is then subject to modifications such as hydroxylation and prenylation by specific enzymes. Key enzymes in this pathway, including benzophenone (B1666685) synthase, cytochrome P450 hydroxylases, and prenyltransferases, have been identified in various xanthone-producing plants.
Future research should focus on the identification and characterization of the specific enzymes involved in the biosynthesis of this compound in Garcinia xanthochymus. Once these genes are identified, they can be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to reconstruct the biosynthetic pathway. Metabolic engineering strategies can then be employed to optimize the production of the target compound by enhancing the flux through the pathway and minimizing the formation of byproducts. This approach has the potential to provide a cost-effective and environmentally friendly method for the large-scale production of this compound.
Integration into Multi-component Phytochemical Formulations and Synergistic Studies
The therapeutic potential of this compound may be enhanced when used in combination with other phytochemicals or conventional therapeutic agents. Synergistic interactions can lead to improved efficacy, reduced side effects, and the potential to overcome drug resistance.
Future studies should investigate the synergistic effects of this compound with other bioactive compounds found in Garcinia xanthochymus or other medicinal plants. The complex mixture of phytochemicals in a whole plant extract often exhibits greater therapeutic activity than a single isolated compound, a concept known as synergy. Identifying synergistic combinations could lead to the development of standardized, multi-component botanical drugs with enhanced therapeutic benefits.
Furthermore, exploring the combination of this compound with existing chemotherapeutic drugs is a promising area of research. This compound may sensitize cancer cells to the effects of conventional drugs, allowing for lower, less toxic doses to be used. Investigating the molecular basis of these synergistic interactions will be crucial for the rational design of effective combination therapies.
Q & A
Q. What are the primary mechanisms underlying the anti-tumor activity of 1,4,5,6-Tetrahydroxy-7-prenylxanthone in EGFR-mutant NSCLC models?
The compound exerts anti-tumor effects through dual mechanisms:
- EGFR Signaling Inhibition : Suppresses phosphorylation of EGFR (L858R/T790M/C797S mutants) and downstream Erk, blocking proliferation signals. This is validated via western blotting and SPR assays showing direct binding (KD = 1.897 × 10⁻⁵ M) .
- Apoptosis and Cell Cycle Arrest : Induces apoptosis via annexin V/7-AAD staining (flow cytometry) and G1-phase cell cycle arrest via PI staining, with dose-dependent effects (IC50 = 2–40 µM in triple-mutant cells) .
Q. What in vitro methodologies are recommended for evaluating the cytotoxic effects of this compound?
Key assays include:
- MTS/Proliferation Assays : Dose-response curves (0–40 µM) with absorbance at 490 nm after 3 h incubation .
- Colony Formation Assays : Treat cells (1 × 10³/dish) for 10 days, stain with crystal violet, and quantify dissolved crystals at 560 nm .
- Flow Cytometry : For apoptosis (annexin V/7-AAD) and cell cycle analysis (PI/RNAse) after 24 h treatment .
Q. How does the structural configuration of this compound influence its bioactivity?
- The prenyl group at C7 enhances hydrophobic interactions with EGFR (e.g., residues LEU-243, TYR-261) and improves membrane permeability .
- Hydroxyl groups at C1,4,5,6 form hydrogen bonds with EGFR’s catalytic domain (e.g., GLY-259, PRO-257), critical for kinase inhibition .
- Comparative studies show that additional prenyl groups (e.g., 7,8-diprenyl derivatives) increase cytotoxicity (IC50 reduced from 10.1 µM to 2.8 µM in HL-60 cells) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values across cancer cell lines?
- Standardize Assay Conditions : Use consistent cell lines (e.g., NIH/3T3-EGFR mutants vs. A549 wild-type) and exposure times (24–72 h) to minimize variability .
- Validate Target Specificity : Perform kinase profiling assays to rule off-target effects. SPR or CETSA can confirm EGFR binding specificity .
- Control for Mutation Status : Use isogenic cell lines (e.g., Ba/F3 cells engineered with EGFR L858R/T790M/C797S) to isolate mutation-dependent effects .
Q. What experimental strategies validate target engagement in triple-mutant EGFR models?
- Molecular Dynamics Simulations : Run 30-ns simulations (GROMACS) to assess binding stability (RMSD < 0.2 nm) and hydrogen bond persistence (4–8 bonds with EGFR) .
- Phosphorylation Profiling : Time-course western blotting (1–6 h treatment) to correlate EGFR/Erk inhibition with anti-proliferation effects .
- In Vivo Target Modulation : Analyze tumor xenografts (40 mg/kg dose) for reduced p-EGFR/p-Erk via immunohistochemistry .
Q. How can researchers optimize in vivo models for pharmacokinetic-pharmacodynamic (PK-PD) studies?
- Dose Optimization : Use 20–40 mg/kg in nude mice (NIH/3T3 xenografts) to balance efficacy and toxicity (no weight loss observed) .
- Tissue Distribution Studies : LC-MS/MS to quantify compound levels in tumors vs. plasma, leveraging its LogP (~3.2) for bioavailability predictions .
- Combinatorial Models : Co-administer with osimertinib (10 mg/kg) to assess synergy in resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
